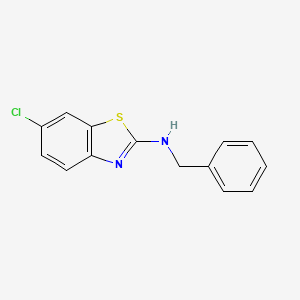

N-benzyl-6-chloro-1,3-benzothiazol-2-amine

Description

Overview of the Benzothiazole (B30560) Scaffold in Medicinal Chemistry and Organic Synthesis

The benzothiazole (BTA) scaffold is a prominent heterocyclic system featuring a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring containing nitrogen and sulfur atoms. nih.govwikipedia.org This structural arrangement confers a high degree of aromaticity and planarity, making it an attractive core for designing molecules that can interact with various biological receptors. jchemrev.com In medicinal chemistry, the benzothiazole nucleus is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of pharmacological activities. nih.govtandfonline.comjchemrev.com

Researchers have successfully synthesized and investigated numerous benzothiazole analogues that demonstrate significant potential in various therapeutic areas. jchemrev.comjchemrev.com The biological activities associated with the benzothiazole scaffold are extensive and include:

Anticancer: Many benzothiazole derivatives have been explored for their anti-tumor properties. frontiersin.orgpcbiochemres.com

Antimicrobial: The scaffold is a key component in compounds developed to combat bacterial and fungal infections. jchemrev.combenthamscience.com

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects. tandfonline.comfrontiersin.org

Antiviral: Research has indicated the potential of benzothiazole compounds as antiviral agents. mdpi.com

Anticonvulsant: The structural framework has been utilized to develop agents with anticonvulsant properties. tandfonline.commdpi.com

Antitubercular: Benzothiazole derivatives have emerged as a promising class of compounds in the search for new tuberculosis treatments. rsc.org

Antidiabetic: Some analogues have been investigated for their potential in managing diabetes. jchemrev.com

The versatility of the benzothiazole scaffold stems from the fact that its core structure can be readily modified. nih.gov Literature reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity, allowing chemists to fine-tune the pharmacological profile of the compounds. benthamscience.com In organic synthesis, various methods have been developed for the construction of the benzothiazole ring system. A common and effective approach is the condensation reaction of 2-aminobenzenethiol with various substrates like aldehydes, carboxylic acids, or acyl chlorides. mdpi.com The continuous development of novel synthetic strategies, including green chemistry approaches, has made these valuable compounds more accessible for research and development. mdpi.comresearchgate.net

Significance of N-benzyl-6-chloro-1,3-benzothiazol-2-amine as a Research Compound

This compound, identified in research literature by codes such as B8 , is a specific analogue that has been synthesized and studied for its potential biological activities. nih.gov Its structure features a chloro group at the 6-position of the benzothiazole ring and a benzyl (B1604629) group attached to the amino group at the 2-position. These specific substitutions are designed to explore the structure-activity relationships (SAR) of benzothiazole derivatives.

A notable study designed and synthesized a series of novel benzothiazole compounds to investigate their potential as dual anti-inflammatory and anticancer agents. nih.gov This research was predicated on the established role of chronic inflammation in the development and progression of cancer. nih.gov Within this study, this compound (B8) was synthesized and characterized. nih.gov

The primary significance of this compound in research lies in its role as a molecular probe to understand how different functional groups on the benzothiazole scaffold influence biological outcomes. In the aforementioned study, while another compound in the series, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7 ), showed significant activity in inhibiting cancer cell proliferation and reducing inflammatory markers, the synthesis and characterization of B8 were crucial for comparative analysis. nih.gov The study provided detailed characterization data for B8, which is essential for its identification and use in further research. nih.gov

| Property | Data |

|---|---|

| Physical State | Pale yellow solid |

| Yield | 50% |

| Melting Point | 123.5-125.5 °C |

| ESI-MS [M+H]⁺ | 275.1 |

| ¹H NMR (600 MHz, CDCl₃) δ ppm | 7.540 (d, J = 2.04 Hz, 1H, Ph-H), 7.357–7.394 (m, 3H, Ph-H), 7.305–7.332 (m, 3H, Ph-H), 7.243 (d, J = 2.04 Hz, 1H, Ph-H), 5.160 (s, 1H, -NH), 4.631(s, 2H, -CH₂) |

| ¹³C NMR (125 MHz, DMSO-d₆) δ ppm | 166.9 (thiazole-C), 151.2 (benzothiazole-C), 138.5 (Ph-C), 131.9 (benzothiazole-C), 128.6 (Ph-C), 128.3 (Ph-C), 127.3 (Ph-C), 127.1 (Ph-C), 126.8 (Ph-C), 125.7 (Ph-C), 124.7 (Ph-C), 120.5 (Ph-C), 118.9 (Ph-C), 47.2 (-CH₂-) |

The investigation of compounds like this compound contributes to the broader understanding of how structural modifications impact the therapeutic potential of the benzothiazole scaffold.

Historical Context and Evolution of Benzothiazole Research

The history of benzothiazole research dates back to the late 19th century. The first synthesis of a benzothiazole compound was reported in 1887 by German chemist August Wilhelm von Hofmann. pcbiochemres.com This discovery laid the groundwork for over a century of exploration into the chemistry and applications of this heterocyclic system. ontosight.aiontosight.ai

Early research focused on the fundamental synthesis and characterization of benzothiazole and its simple derivatives. ontosight.ai Over the years, particularly with significant advancements in the mid-20th century, chemists developed a deeper understanding of the structure and reactivity of these compounds, leading to the synthesis of a large number of derivatives. ontosight.ai The discovery that many of these compounds possessed interesting biological properties propelled benzothiazole into the realm of medicinal chemistry. pcbiochemres.com

The evolution of benzothiazole research has been marked by the continuous development of more efficient and versatile synthetic methods. Classic methods, such as the reaction of 2-aminothiophenols with various reagents, have been refined, and new catalytic systems have been introduced to improve yields and reaction conditions. mdpi.com In recent years, there has been a strong emphasis on "green chemistry" principles, leading to the development of more environmentally friendly synthetic routes. mdpi.com The journey from a laboratory curiosity in the 1880s to a cornerstone scaffold in modern drug discovery highlights the enduring importance of benzothiazole in chemical and pharmaceutical sciences. jchemrev.comjchemrev.compcbiochemres.com

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUYDZANGPMTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402100 | |

| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61249-37-4 | |

| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61249-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 6 Chloro 1,3 Benzothiazol 2 Amine

Direct Synthesis of N-benzyl-6-chloro-1,3-benzothiazol-2-amine

The direct synthesis of the target compound can be approached through several strategic routes, primarily involving the formation of the 2-aminobenzothiazole (B30445) core from a pre-halogenated precursor followed by the introduction of the benzyl (B1604629) group, or by incorporating the benzyl moiety into a thiourea (B124793) precursor prior to cyclization.

The formation of the 2-aminobenzothiazole ring is a critical step, with the most common methods starting from appropriately substituted anilines. The classical and widely applicable synthesis involves the reaction of a 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of bromine, a process known as the Hugerschoff reaction. nih.govindexcopernicus.com For the synthesis of a 6-chloro-substituted benzothiazole (B30560), the logical starting material is 4-chloroaniline (B138754). This ensures the chlorine atom is correctly positioned in the final structure.

The reaction proceeds via the formation of an arylthiourea intermediate, which then undergoes oxidative cyclization. scholarsresearchlibrary.com Various catalysts and reaction conditions have been developed to improve yields and expand the substrate scope. indexcopernicus.com Metal-catalyzed intramolecular C-S bond formation from N-(2-halophenyl)thioureas represents another efficient route. indexcopernicus.commdpi.com

| Method | Starting Materials | Reagents/Catalysts | General Outcome |

| Hugerschoff Reaction | 4-Chloroaniline, Ammonium (B1175870) thiocyanate | Bromine, Acetic acid | Forms the 2-amino-6-chlorobenzothiazole (B160215) core via oxidative cyclization of the in-situ formed arylthiourea. nih.govrsc.org |

| Metal-Free Cyclization | Cyclohexanones, Thioureas | Iodine, Molecular Oxygen | An alternative method for constructing the 2-aminobenzothiazole ring system. acs.org |

| Copper/Palladium-Catalyzed Cyclization | N-(2-halophenyl) thioureas | Copper or Palladium catalysts | Intramolecular C-S bond formation to yield the benzothiazole ring. indexcopernicus.com |

Once the 2-amino-6-chlorobenzothiazole core is synthesized, the benzyl group is introduced onto the exocyclic amino group. A straightforward method is the direct N-alkylation using benzyl chloride. nih.gov This reaction typically involves a base to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic benzyl halide.

An alternative strategy involves incorporating the benzyl group before the cyclization step. This can be achieved by using N-benzylthiourea as a reactant in a metal-free cyclization process with a suitable cyclohexanone (B45756) precursor. acs.org This method constructs the N-benzylated benzothiazole in a single synthetic operation.

Reductive amination offers another pathway. This involves the condensation of 2-amino-6-chlorobenzothiazole with benzaldehyde (B42025) to form an N-benzylidene-1,3-benzothiazol-2-amine (a Schiff base), which is subsequently reduced to the target N-benzyl derivative. niscpr.res.in This two-step, one-pot procedure is a versatile method for introducing various substituted benzyl groups.

The most specific and high-yielding approach to ensure the chlorine atom is at the 6-position of the benzothiazole ring is to begin the synthesis with a precursor that already contains the halogen at the desired location. nih.gov The use of 4-chloroaniline as the starting material for the Hugerschoff reaction is the primary example of this strategy. nih.govrsc.org This pre-functionalization approach avoids the potential for non-specific halogenation and the formation of isomeric byproducts that can occur if halogenation is attempted on the fully formed benzothiazole ring system. Direct halogenation of 2-aminobenzothiazole often leads to a mixture of products, making purification difficult and yields of the desired 6-chloro isomer low. Therefore, syntheses almost exclusively rely on halogenated starting materials. scholarsresearchlibrary.com

Synthesis of this compound Analogs and Derivatives

To explore the chemical space around this compound, researchers synthesize various analogs by modifying the N-benzyl substituent and making structural changes to the benzothiazole ring.

The N-benzyl group is a common site for chemical modification to create a library of related compounds. This is typically achieved by reacting 2-amino-6-chlorobenzothiazole with a variety of substituted benzyl halides (e.g., fluorobenzyl chloride, nitrobenzyl chloride) under standard N-alkylation conditions. nih.gov Alternatively, reductive amination can be performed with a range of substituted benzaldehydes. niscpr.res.in These modifications allow for the systematic investigation of electronic and steric effects on the molecule's properties. For example, the synthesis of N-(3- or 4-nitrobenzyl) analogs has been reported as part of efforts to develop new monoamine oxidase inhibitors. tandfonline.com

| Modification on Benzyl Ring | Synthetic Strategy | Example Precursor |

| Fluorine Substitution | N-alkylation | 2-amino-6-substituted benzothiazole + 4-fluorobenzyl chloride. nih.gov |

| Nitro Substitution | N-alkylation | Secondary amine + 3- or 4-nitrobenzyl chloride. tandfonline.com |

| Alkoxy Substitution | Reductive Amination | 2-aminobenzothiazole + 4-methoxybenzaldehyde (B44291) followed by reduction. niscpr.res.in |

| Position of Variation | Substituent | Starting Material Example |

| 6-position | Methoxy (B1213986) (-OCH₃) | 4-Methoxyaniline. nih.gov |

| 6-position | Benzyloxy (-OCH₂Ph) | 4-(Benzyloxy)aniline. core.ac.uk |

| 4-position | Bromo (-Br) | 3-Bromoaniline. nih.gov |

| 4-position | Methyl (-CH₃) | 3-Methylaniline. scholarsresearchlibrary.com |

| 6-position | Thiocyanato (-SCN) | Aniline reacted with ammonium thiocyanate and bromine, followed by further reaction. rsc.org |

Table of Mentioned Chemical Compounds

| Common Name | IUPAC Name |

| This compound | This compound |

| 4-chloroaniline | 4-chloroaniline |

| 2-amino-6-chlorobenzothiazole | 6-chloro-1,3-benzothiazol-2-amine |

| Ammonium thiocyanate | Ammonium thiocyanate |

| N-benzylthiourea | 1-benzylthiourea |

| Benzaldehyde | Benzaldehyde |

| Benzyl chloride | (chloromethyl)benzene |

| N-benzylidene-1,3-benzothiazol-2-amine | N-benzylidene-1,3-benzothiazol-2-amine |

| 4-bromoaniline | 4-bromoaniline |

| 4-methoxyaniline | 4-methoxyaniline |

| 3-methylaniline | 3-methylaniline |

| 2-amino-4-methyl-benzothiazole | 4-methyl-1,3-benzothiazol-2-amine |

| Fluorobenzyl chloride | 1-(chloromethyl)-4-fluorobenzene (example) |

| Nitrobenzyl chloride | 1-(chloromethyl)-4-nitrobenzene (example) |

Multi-component Reactions and One-Pot Synthetic Strategies

The synthesis of 2-aminobenzothiazole derivatives, including this compound, is increasingly benefiting from the efficiency and atom economy of multi-component reactions (MCRs) and one-pot strategies. These approaches combine several reaction steps into a single operation without isolating intermediates, thereby reducing solvent waste, purification steps, and reaction time.

A prominent one-pot strategy for synthesizing the 2-aminobenzothiazole scaffold involves the reaction of 2-haloanilines with dithiocarbamates. nih.gov This method can be conducted either metal-free or with transition-metal catalysts. For instance, the reaction of a 2-iodoaniline (B362364) derivative proceeds without a catalyst, while the less reactive 2-bromoanilines and 2-chloroanilines require a copper catalyst, such as copper(I) oxide (CuO), to facilitate the reaction. nih.gov This approach allows for the construction of the benzothiazole core in up to 93% yield. nih.gov To synthesize the title compound, this would involve reacting a 2-halo-4-chloroaniline with a dithiocarbamate (B8719985) precursor of the N-benzylamino group.

Another effective one-pot synthesis utilizes an Ullmann-type C–S bond formation. This reaction involves 2-iodoanilines and sodium dithiocarbamates, catalyzed by a copper(II) acetate/cesium carbonate system in DMF at 120 °C, producing 2-aminobenzothiazoles in yields of up to 97%. nih.gov The electronic nature of the substituents on the aniline ring does not significantly impact the product yield, making it a versatile method. nih.gov

Three-component reactions that involve 2-aminobenzothiazoles, aromatic aldehydes, and 1,3-diketones represent another key strategy. These reactions, often catalyzed by scandium(III) triflate (Sc(OTf)₃) and assisted by microwave irradiation, lead to the formation of complex, annulated products bearing pharmacologically relevant motifs. nih.gov This demonstrates the utility of the 2-aminobenzothiazole core in MCRs to build molecular complexity.

These one-pot and multi-component strategies are summarized in the table below, highlighting their versatility in accessing the 2-aminobenzothiazole framework.

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| One-Pot Cyclization | 2-Haloanilines, Dithiocarbamates | Metal-free (for iodoanilines) or CuO (for bromoanilines) | High yields (up to 93%); adaptable for various halogenated anilines. | nih.gov |

| One-Pot Ullmann-type | 2-Iodoanilines, Sodium Dithiocarbamates | Cu(OAc)₂/Cs₂CO₃, DMF, 120 °C | Excellent yields (up to 97%); tolerant of diverse substituents. | nih.gov |

| Three-Component | 2-Aminobenzothiazole, Aromatic Aldehydes, 1,3-Diketones | Sc(OTf)₃, Microwave-assisted | Atom-economical; produces complex annulated heterocyclic systems. | nih.gov |

This compound as a Key Intermediate in Complex Molecule Synthesis

The this compound molecule is a valuable key intermediate for the synthesis of more complex and potentially pharmacologically active compounds. nih.gov Its structure contains several reactive sites that can be readily functionalized: the secondary amine of the 2-amino group, the aromatic benzene (B151609) ring, and the heterocyclic thiazole (B1198619) ring. The facile functionalization of the C2-amino group and the benzene ring makes 2-aminobenzothiazoles highly reactive building blocks for constructing diverse heterocyclic systems, including fused and spirocyclic compounds. nih.gov

The secondary amine at the C2-position is a primary site for derivatization. For example, similar 2-aminobenzothiazoles are commonly acylated with reagents like chloroacetyl chloride. nih.govresearchgate.net The resulting N-(benzothiazol-2-yl)-2-chloroacetamide intermediate can then undergo nucleophilic substitution with various amines, anilines, or other N-heterocycles to generate large libraries of amide derivatives. researchgate.net This modular approach allows for the systematic exploration of structure-activity relationships. In the case of the title compound, the presence of the N-benzyl group would direct acylation to the amine nitrogen, leading to a tertiary amide.

Furthermore, both nitrogen atoms of the amidine system within the 2-aminobenzothiazole core can participate in annulation reactions with suitable electrophiles. This reactivity is exploited in multi-component reactions to build fused heterocyclic systems. For instance, the reaction of 2-aminobenzothiazoles with aromatic aldehydes and cyclic β-diketones can produce structurally diverse and complex spiroheterocycles in high yields. nih.gov

The following table outlines representative transformations where the 2-aminobenzothiazole scaffold serves as a key intermediate, illustrating the synthetic potential of this compound.

| Intermediate Scaffold | Reagents | Product Type | Synthetic Value | Reference |

| 2-Aminobenzothiazole | Chloroacetyl chloride, then various amines/heterocycles | Benzothiazole-piperazine series and other amide derivatives | Building block for libraries of potential antidepressant and insecticidal agents. | nih.gov |

| 2-Aminobenzothiazole | Aromatic aldehydes, 1,3-Diketones | Annulated pyrimidine (B1678525) derivatives | Access to complex, fused heterocyclic systems via multi-component reactions. | nih.gov |

| 2-Aminobenzothiazole | Aromatic aldehydes, Cyclic β-diketones | Spiroheterocycles | Creation of structurally rigid and diverse spirocyclic compounds. | nih.gov |

| 6-Nitro-2-aminobenzothiazole | Acylation/Sulfonylation, then Nitro reduction, then further functionalization | N-functionalized 2,6-diaminobenzothiazoles | Synthesis of derivatives with anti-inflammatory activity. | nih.gov |

Green Chemistry Principles in Benzothiazole Synthesis

The synthesis of benzothiazoles, including this compound, has been a focal point for the application of green chemistry principles, aiming to develop more environmentally sustainable and economically viable processes. nih.gov Key areas of improvement include the use of eco-friendly solvents, development of catalyst-free reactions, and the use of reusable catalysts.

One of the most significant advances has been the replacement of volatile organic compounds (VOCs) with water as the reaction solvent. Water is non-toxic, non-flammable, inexpensive, and readily available. The synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenols with aldehydes has been successfully performed in water, often leading to accelerated reaction rates and high yields. organic-chemistry.orgekb.eg In some cases, the reaction proceeds efficiently at room temperature without the need for any catalyst, further enhancing its green credentials. ekb.eg

The development of heterogeneous and reusable catalysts is another cornerstone of green benzothiazole synthesis. Catalysts such as samarium triflate have been used for the condensation of 2-aminothiophenols and aldehydes in aqueous media, offering mild reaction conditions and catalyst recyclability. organic-chemistry.org Similarly, nano-Fe₃O₄ has been employed to promote the synthesis of 2-(arylthio)benzothiazoles. nih.gov These solid-supported catalysts can be easily separated from the reaction mixture and reused, minimizing waste.

Furthermore, efforts have been made to eliminate catalysts and oxidants altogether. Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones can be achieved under oxidant-free and metal-free conditions. ekb.eg Solvent-free reactions, sometimes assisted by microwave irradiation, also represent a green alternative, reducing energy consumption and eliminating the need for solvents. ekb.eg

The table below summarizes various green chemistry approaches applied to the synthesis of the benzothiazole core structure.

| Green Principle | Methodology | Example Catalyst/Solvent | Advantages | Reference |

| Use of Green Solvents | Condensation of 2-aminothiophenol (B119425) with aldehydes. | Water | Non-toxic, inexpensive, readily available, rate acceleration. | organic-chemistry.orgekb.eg |

| Catalyst-Free Synthesis | Reaction of 2-aminothiophenol with aldehydes in water. | None | Avoids catalyst cost, toxicity, and contamination of the product. | ekb.eg |

| Reusable Catalysts | Condensation of 2-aminothiophenol with aldehydes. | Samarium triflate in water | Mild conditions, catalyst can be recovered and reused. | organic-chemistry.org |

| Metal- and Oxidant-Free | Cyclization of 2-aminothiophenol with β-diketones. | Brønsted acid | Avoids heavy metal waste and harsh oxidizing agents. | ekb.eg |

| Energy Efficiency | Condensation reactions under solvent-free conditions. | Microwave irradiation | Reduced reaction times, lower energy consumption, no solvent waste. | ekb.eg |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of each atom.

For N-benzyl-6-chloro-1,3-benzothiazol-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted benzothiazole (B30560) ring. The methylene (B1212753) protons (Ar-CH₂-N) of the benzyl group would typically appear as a doublet around 4.5 ppm, with coupling to the adjacent N-H proton. arabjchem.org The N-H proton itself would likely present as a triplet. arabjchem.org The aromatic protons on both the benzyl and benzothiazole rings would resonate in the downfield region, typically between 7.0 and 8.0 ppm. arabjchem.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key signals would include the methylene carbon (Ar-CH₂-N) at approximately 47-50 ppm and the characteristic C=N carbon of the benzothiazole ring significantly downfield. arabjchem.orgresearchgate.net The remaining aromatic carbons would appear in the 115-155 ppm range. arabjchem.orgmdpi.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Benzothiazole & Benzyl) | 7.0 - 8.0 (multiplet) |

| ¹H | NH | ~8.3 (triplet) |

| ¹H | CH₂ | ~4.5 (doublet) |

| ¹³C | C=N (Benzothiazole) | ~166 |

| ¹³C | Aromatic (Benzothiazole & Benzyl) | 115 - 151 |

Note: Data are predicted based on analogous compounds reported in the literature. arabjchem.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental formula of a compound. For this compound, the molecular formula is C₁₄H₁₁ClN₂S, with a calculated molecular weight of approximately 274.77 g/mol . sinfoochem.com

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.govnih.gov A key diagnostic feature in the mass spectrum of this compound would be the isotopic pattern of the chlorine atom. The presence of chlorine results in two major peaks for the molecular ion (M⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. mdpi.com This pattern is a definitive indicator of a chlorine-containing compound.

Table 2: Molecular Confirmation Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClN₂S |

| Molecular Weight (Monoisotopic) | 274.0331 g/mol |

| Expected HRMS (ESI) [M+H]⁺ | 275.0408 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

Key expected absorptions include a peak for the N-H stretch of the secondary amine, typically in the range of 3400-3200 cm⁻¹. The C=N stretching vibration of the benzothiazole ring is expected around 1600-1620 cm⁻¹. arabjchem.orgnih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1600-1450 cm⁻¹ region. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3400 - 3200 |

| Imine (C=N) | Stretch | 1620 - 1600 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Alkyl (C-H) | Stretch | 3000 - 2850 |

Note: Ranges are based on typical values for these functional groups in similar molecular environments. arabjchem.orgmdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) that constitute the compound. This technique is fundamental for verifying the empirical and molecular formula. The experimentally determined percentages ("Found") are compared against the theoretically calculated values derived from the molecular formula (C₁₄H₁₁ClN₂S). A close correlation between the found and calculated values provides strong evidence for the compound's purity and correct elemental composition. arabjchem.orgmdpi.com

Table 4: Elemental Composition of this compound

| Element | Molecular Formula: C₁₄H₁₁ClN₂S |

|---|---|

| Calculated % | |

| Carbon (C) | 61.20 |

| Hydrogen (H) | 4.04 |

| Chlorine (Cl) | 12.90 |

| Nitrogen (N) | 10.20 |

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of compounds like this compound, with purity levels for similar molecules often reported to be greater than 95%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS. This hyphenated technique is invaluable for identifying the target compound in a reaction mixture and for detecting and characterizing any impurities or by-products. nih.gov Furthermore, preparative chromatography, such as column chromatography over silica (B1680970) gel, is a standard method used for the purification of the crude product following synthesis. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile derivatives or related compounds. rsc.org

Biological Activities and Pharmacological Relevance of N Benzyl 6 Chloro 1,3 Benzothiazol 2 Amine and Its Derivatives in Vitro Investigations

Anticancer Activity Research

The anticancer potential of benzothiazole (B30560) derivatives has been evaluated through a series of bioactivity assessments. A notable derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (referred to as compound B7 in a key study), has demonstrated significant effects against various cancer cell lines. nih.gov

The antiproliferative effects of N-benzyl-6-chloro-1,3-benzothiazol-2-amine derivatives have been tested against human epidermoid carcinoma (A431) and non-small cell lung cancer cell lines (A549 and H1299). nih.gov Using the MTT method, a study demonstrated that the derivative, compound B7, significantly inhibited the proliferation of these cancer cells. nih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, were determined for compound B7 and compared with a positive control, providing a measure of its potency.

| Cell Line | Compound B7 | Positive Control (Cisplatin) |

|---|---|---|

| A431 | 1.12 ± 0.08 | 4.51 ± 0.21 |

| A549 | 1.56 ± 0.11 | 5.83 ± 0.33 |

| H1299 | 3.17 ± 0.25 | 6.12 ± 0.42 |

Further investigations into the mechanism of action revealed that these compounds can induce apoptosis, or programmed cell death, in cancer cells. Flow cytometry analysis was used to evaluate the effects of compound B7 on A431 and A549 cells. nih.gov The results showed that at concentrations of 1, 2, and 4 μM, compound B7 promoted apoptosis in a manner comparable to a lead compound used in the study. nih.gov This suggests that the compound's anticancer activity is, at least in part, due to its ability to trigger this cell death pathway.

| Cell Line | Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| A431 | 0 (Control) | 2.5 ± 0.3 |

| 1 | 15.8 ± 1.2 | |

| 2 | 28.4 ± 2.1 | |

| 4 | 45.7 ± 3.5 | |

| A549 | 0 (Control) | 3.1 ± 0.4 |

| 1 | 13.9 ± 1.1 | |

| 2 | 25.6 ± 1.9 | |

| 4 | 41.2 ± 3.2 |

In addition to inducing apoptosis, the impact of these benzothiazole derivatives on the cell cycle of cancer cells was examined. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt cancer progression. Studies using flow cytometry indicated that compound B7 caused cell cycle arrest in A431 and A549 cells at various concentrations (1, 2, and 4 μM). nih.gov The compound was found to block the progression of cells from the G1 phase to the S phase, thereby preventing DNA replication and cell division. nih.gov

The ability of cancer cells to migrate is fundamental to metastasis, the process by which cancer spreads to other parts of the body. The anti-migratory potential of compound B7 was assessed using a scratch wound healing assay on A431 and A549 cells. nih.gov The results demonstrated that the compound effectively hindered the migration of these cancer cells, suggesting its potential to inhibit metastasis. nih.gov Western blot analysis further revealed that this effect was associated with the inhibition of the AKT and ERK signaling pathways, which are known to be involved in cell migration and proliferation. nih.gov

Anti-inflammatory Activity Research

Chronic inflammation is recognized as a key factor in the development and progression of cancer. nih.gov Therefore, compounds that possess both anticancer and anti-inflammatory properties are of significant therapeutic interest.

The anti-inflammatory activity of this compound derivatives was evaluated by measuring their effect on the production of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Using an enzyme-linked immunosorbent assay (ELISA), researchers assessed the impact of compound B7 on mouse monocyte macrophages (RAW264.7). The findings showed that compound B7 significantly decreased the activity of both IL-6 and TNF-α, highlighting its dual anti-inflammatory and anticancer capabilities. nih.gov

| Cytokine | Inhibitory Effect |

|---|---|

| Interleukin-6 (IL-6) | Significantly decreased activity |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly decreased activity |

Cyclooxygenase (COX) Enzyme Inhibition Studies

The anti-inflammatory potential of benzothiazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation. While direct studies on this compound are limited, research on related N-acylated and N-alkylated 2-aminobenzothiazoles provides valuable insights into their mechanism of action.

Certain N-acylated and N-alkylated 2-aminobenzothiazoles have demonstrated significant efficacy in suppressing the cytokine-stimulated generation of prostaglandin (B15479496) E2 (PGE2). nih.gov For instance, 2-aminobenzothiazoles acylated by a 3-(naphthalen-2-yl)propanoyl group or N-alkylated with a chain featuring a naphthalene (B1677914) or phenyl moiety at a three-carbon distance have shown potent inhibition of PGE2 generation, with EC50 values ranging from 118 nM to 177 nM. nih.gov This suggests that the benzothiazole scaffold is a promising lead for the development of novel agents that can regulate the formation of PGE2, a key player in inflammatory diseases. nih.gov The inhibition of PGE2 is an indirect indicator of COX pathway modulation.

| Derivative Type | Moiety | EC50 Range for PGE2 Inhibition |

| N-acylated 2-aminobenzothiazole (B30445) | 3-(naphthalen-2-yl)propanoyl | 118 nM - 177 nM |

| N-alkylated 2-aminobenzothiazole | Naphthalene or Phenyl (at 3-carbon distance) | 118 nM - 177 nM |

Antimicrobial Activity Research

Derivatives of 2-aminobenzothiazole have been extensively studied for their antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 6 positions of the benzothiazole ring are crucial for antibacterial activity. rsc.org

For example, a series of benzothiazole derivatives bearing an amide moiety was evaluated for antibacterial activity. One compound, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, which has chloro and methoxy (B1213986) groups on the aryl ring, exhibited broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/ml against various bacterial strains. rsc.org It showed particular potency against S. aureus, E. coli, S. typhi, and K. pneumoniae. rsc.org

Another study on benzothiazole-based azo dyes found that the presence of a chloro group at the 5th position of the benzothiazole ring enhanced antibacterial activity against Salmonella typhimurium and Klebsiella pneumoniae, with MIC values between 25–50 μg/ml. nih.gov Similarly, conjugates of benzothiazole and N-acetyl-glucosamine with a 6-nitro group showed equipotent antibacterial activity to ampicillin (B1664943) against S. aureus and E. coli with an MIC of 6.25 μg/ml. nih.gov

| Bacterial Strain | Derivative Type | MIC (µg/mL) |

| S. aureus | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 15.6 |

| E. coli | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 7.81 |

| S. typhi | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 15.6 |

| K. pneumoniae | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 3.91 |

| S. typhimurium | 5-chloro-benzothiazole-based azo dye | 25-50 |

| K. pneumoniae | 5-chloro-benzothiazole-based azo dye | 25-50 |

| S. aureus | 6-nitro-benzothiazole-N-acetyl-glucosamine conjugate | 6.25 |

| E. coli | 6-nitro-benzothiazole-N-acetyl-glucosamine conjugate | 6.25 |

Benzothiazole derivatives have also demonstrated significant antifungal activity, particularly against various Candida species, which are common causes of skin and mucosal infections. scitechjournals.com

In a study evaluating C-6 methyl-substituted benzothiazole derivatives, two compounds showed potent antifungal activity against Candida albicans. scitechjournals.com Other derivatives in the same study exhibited moderate inhibitory activity at concentrations of 50 μg/mL and 100 μg/mL. scitechjournals.com Another investigation into a series of 10 benzothiazole derivatives found that one of the most potent compounds against Candida krusei had a MIC50 value of 1.95 µg/mL. researchgate.net Another compound in this series was effective against C. albicans with a MIC of 7.81 µg/mL. researchgate.net

| Fungal Strain | Derivative Type | MIC50 (µg/mL) |

| Candida albicans | C-6 methyl-substituted benzothiazole derivatives | - (Potent to moderate activity reported) |

| Candida krusei | Substituted benzothiazole derivative | 1.95 |

| Candida albicans | Substituted benzothiazole derivative | 7.81 |

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel anti-tubercular agents. The 2-aminobenzothiazole scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis. biorxiv.org

A high-throughput screen identified a benzothiazole molecule with modest anti-tubercular activity, which served as a seed for further development. biorxiv.orgbiorxiv.org Subsequent synthesis and testing of analogs led to the identification of molecules with improved potency and reduced cytotoxicity. biorxiv.org Some of these compounds demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. biorxiv.org One study highlighted a benzothiazole derivative with a potent MIC of 0.25 μg/mL against M. tuberculosis. nih.gov This compound was also found to be highly effective against two MDR M. tuberculosis clinical isolates. nih.gov Further research on benzothiazole based halophenyl bis-hydrazone derivatives showed moderate to good anti-tubercular activity against the M. tuberculosis H37Rv strain. nih.gov

| M. tuberculosis Strain | Derivative Type | MIC (µg/mL) |

| M. tuberculosis H37Rv | 4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate | 0.25 |

| MDR M. tuberculosis | 4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate | - (Reported as highly effective) |

| M. tuberculosis H37Rv | Benzothiazole based halophenyl bis-hydrazone derivatives | 25-50 (for more active compounds) |

Other Investigated In Vitro Biological Activities

Several studies have highlighted the potential of benzothiazole derivatives as antidiabetic agents, primarily through the inhibition of key enzymes involved in glucose metabolism. researchgate.net

N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro activity as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, an enzyme implicated in diabetes. researchgate.netnih.gov Compounds with electron-donating and electron-withdrawing groups at the para position of the phenyl sulfonamide group showed significant inhibition of 11β-HSD1, with inhibition percentages of 37.63% and 52.35%, respectively, at a 10 μM concentration. researchgate.net

Other research has focused on the inhibition of α-amylase, another important target in managing diabetes. A series of 2,6-disubstituted benzothiazole derivatives were synthesized, and some showed moderate α-amylase inhibition activity. jocpr.com The antidiabetic activity of some 2-aminobenzothiazole derivatives has also been associated with their agonist effect on the peroxisome proliferator-activated receptor (PPAR). mdpi.com

| Target Enzyme/Receptor | Derivative Type | In Vitro Activity |

| 11β-HSD1 | N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides with para-substituted phenyl sulfonamide | 37.63% - 52.35% inhibition at 10 µM |

| α-amylase | 2,6-disubstituted benzothiazole derivatives | Moderate inhibition |

| PPAR | 2-aminobenzothiazole derivatives | Agonist effect |

Antioxidant Potential

The antioxidant capacity of benzothiazole derivatives is a well-documented area of their biological activity. ijprajournal.com Antioxidants are crucial for mitigating the harmful effects of reactive oxygen species (ROS), which are implicated in numerous degenerative diseases. derpharmachemica.comderpharmachemica.com The primary mechanism of antioxidant action involves the scavenging of free radicals. derpharmachemica.com In vitro assays, such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods, are commonly employed to evaluate this potential. derpharmachemica.comnih.gov

Studies on various benzothiazole derivatives have demonstrated significant radical scavenging capabilities. For instance, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized and tested, with compounds bearing methoxy groups showing promising antioxidant activity, in some cases exceeding that of the standard, ascorbic acid. niscair.res.in Another study synthesized novel 2-aryl benzothiazole derivatives and found they possessed significant radical scavenging potential, with some compounds showing better activity than ascorbic acid at similar concentrations in ABTS assays. derpharmachemica.com The antioxidant effect is often dose-dependent and influenced by the nature of the substituents on the benzothiazole ring system. ijprajournal.com For example, research has indicated that compounds with electron-withdrawing substituents may exhibit lower activity. ijprajournal.com

The data below summarizes the in vitro antioxidant activity of selected benzothiazole derivatives compared to the standard antioxidant, ascorbic acid.

Table 1: In Vitro Antioxidant Activity of Selected Benzothiazole Derivatives by DPPH Assay

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference Standard |

|---|---|---|---|---|

| Benzothiazole Derivative 4c | - | - | 12.16 ± 0.11 | Ascorbic Acid (14.24 ± 0.15) |

| Benzothiazole Derivative 4e | - | - | 11.24 ± 0.14 | Ascorbic Acid (14.24 ± 0.15) |

| Benzothiazole Derivative 4f | - | - | 10.18 ± 0.12 | Ascorbic Acid (14.24 ± 0.15) |

| Benzothiazole Derivative 4g | - | - | 11.16 ± 0.10 | Ascorbic Acid (14.24 ± 0.15) |

| Benzothiazole Derivative 4h | - | - | 11.28 ± 0.11 | Ascorbic Acid (14.24 ± 0.15) |

| Benzothiazole Derivative 4i | - | - | 12.24 ± 0.13 | Ascorbic Acid (14.24 ± 0.15) |

Data derived from studies on benzothiazol-2-yl-hydrazone derivatives. niscair.res.in

Anticonvulsant Properties

Epilepsy is a common neurological disorder characterized by recurrent seizures, and there is a continuous need for safer and more effective antiepileptic drugs. nih.gov Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anticonvulsant agents. researchgate.netnih.gov The anticonvulsant drug Riluzole, which contains a benzothiazole moiety, exhibits a spectrum of activity similar to phenytoin, underscoring the potential of this scaffold. nih.gov

The evaluation of anticonvulsant properties is typically conducted using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is an indicator of a compound's ability to prevent seizure spread, while the scPTZ test identifies compounds that can raise the seizure threshold. mdpi.comnih.gov

Numerous studies have synthesized and evaluated novel benzothiazole derivatives, identifying several potent candidates. nih.govmdpi.com For example, a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives were evaluated, and compounds with m-F and p-F substitutions on a benzyl (B1604629) group showed notable anticonvulsant activity. mdpi.comnih.gov Specifically, compounds 5i and 5j were identified as highly potent in both MES and scPTZ models, with protective index (PI) values that were superior to some standard drugs used as positive controls. mdpi.comnih.gov The structure-activity relationship suggests that substitutions on the benzothiazole core significantly influence anticonvulsant efficacy. nih.gov

Table 2: Anticonvulsant Activity of Lead Benzothiazole Derivatives

| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI) MES | Protective Index (PI) scPTZ |

|---|---|---|---|---|---|

| 5i | 50.8 | 76.0 | 305.6 | 6.02 | 4.02 |

| 5j | 54.8 | 52.8 | 491.1 | 8.96 | 9.30 |

| Phenytoin | 8.5 | >100 | 45.3 | 5.3 | - |

| Carbamazepine | 11.8 | >100 | 90.7 | 7.7 | - |

Compound 5i: 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide mdpi.comnih.gov Compound 5j: 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide mdpi.comnih.gov

Anthelmintic Activity

Helminth infections remain a significant global health problem, necessitating the development of new anthelmintic agents. tandfonline.com The 2-aminobenzothiazole structure is a recognized pharmacophore with potent anthelmintic properties. tandfonline.comresearchgate.net Several derivatives have been synthesized and evaluated for their ability to combat parasitic worms, often using in vitro models employing earthworms such as Pheretima posthuma. nih.gov

The in vitro assay measures the time taken for the compound to cause paralysis and subsequent death of the worms, which is then compared to a standard drug like Albendazole. amazonaws.com Research has shown that substitutions on the benzothiazole ring system play a crucial role in the compound's efficacy. One study revealed that derivatives with an ethoxy group on the aminobenzothiazole and a chloro group on an attached phenyl ring exhibited enhanced activity. tandfonline.com Another investigation of novel benzothiazole derivatives found that compounds 3a , 3b , and 3d showed good anthelmintic activity. ijnrd.org The results from these studies confirm that the benzothiazole scaffold is a valuable template for designing new anthelmintic drugs. tandfonline.com

Table 3: In Vitro Anthelmintic Activity of Benzothiazole Derivatives against Pheretima posthuma

| Compound | Concentration (% w/v) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|

| Albendazole (Standard) | 0.2 | 13 | 31 |

| Compound 3a | 0.2 | 16 | 35 |

| Compound 3c | 0.2 | 17 | 36 |

| Compound 3g | 0.2 | 15 | 33 |

Data derived from a study on novel synthesized benzothiazole derivatives. amazonaws.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Ascorbic acid |

| Riluzole |

| Phenytoin |

| Pentylenetetrazole |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide |

| Carbamazepine |

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Influence of Substituents on the Benzothiazole (B30560) Heterocycle

The benzothiazole core is a versatile scaffold, and its biological activity can be finely tuned by introducing different substituents at various positions. rsc.org Literature on benzothiazole derivatives reveals that substitutions on the C-2 and C-6 positions are particularly significant for a variety of biological activities. rsc.org Positions 2, 4, 5, 6, and 7 are all considered active sites for substitution. pharmacyjournal.in

The presence of a halogen, specifically a chlorine atom, at the 6-position of the benzothiazole ring plays a crucial role in modulating the bioactivity of these compounds. Generally, the introduction of electron-withdrawing groups, such as halogens, at this position has been associated with enhanced biological effects in several studies. nih.gov

For instance, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (referred to as compound B7 in one study) demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549, and H1299 (human non-small cell lung cancer). mdpi.com This compound also showed anti-inflammatory properties by decreasing the activity of inflammatory markers IL-6 and TNF-α. mdpi.com This highlights the contribution of the 6-chloro substitution to a potent anticancer and anti-inflammatory profile.

Table 1: Effect of Substituents at Position 6 on Benzothiazole Bioactivity

| Substituent at Position 6 | Observed Biological Activity | Reference Compound Example |

|---|---|---|

| Chlorine (-Cl) | Anticancer, Anti-inflammatory | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine |

| Nitro (-NO2) | Increased antiproliferative activity | 6-nitro-2-(2-methoxyphenyl)benzothiazole |

| Cyano (-CN) | Increased antiproliferative activity | 6-cyano-2-(2-hydroxyphenyl)benzothiazole |

| Ammonium (B1175870) (-NH3+) | Increased antitumor activity | 6-ammonium substituted 2-phenylbenzothiazole |

| Electron-donating groups | Enhanced anthelmintic effect | 6-methyl/ethoxy-2-aminobenzothiazole derivatives |

This table is for illustrative purposes and synthesizes findings from multiple studies on substituted benzothiazoles.

Position 2 of the benzothiazole ring is a key site for modification, and the nature of the substituent here profoundly influences the compound's pharmacological properties. rsc.orgpharmacyjournal.in The presence of an amino group at C-2, which is then substituted with a benzyl (B1604629) group, forms the core structure of N-benzyl-6-chloro-1,3-benzothiazol-2-amine.

Studies have consistently shown that incorporating phenyl or substituted phenyl groups at the C-2 position can impart a range of activities, including anticancer, anti-tubercular, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in The N-benzyl group, in particular, is significant. While early studies on other scaffolds sometimes found that N-alkylation diminished activity, the discovery that N-benzyl substitution could dramatically improve both binding affinity and functional activity represented a significant advancement. researchgate.net This principle appears to extend to the benzothiazole class, where the benzyl group can engage in crucial interactions with biological targets. researchgate.net

Besides the critical C-2 and C-6 positions, substitutions at other points on the benzothiazole's benzene (B151609) ring, such as positions 4, 5, and 7, also modulate bioactivity. pharmacyjournal.in

Position 5: The replacement of hydrogen with chlorine or fluorine at the 5th position has been reported to increase the potency of certain benzothiazole derivatives. pharmacyjournal.in

Position 4: While some studies have calculated relatively modest activity contributions for substituents like chlorine at the C-4 position, it is acknowledged that substitution on the heterocyclic ring generally increases biological activity. benthamscience.com

Position 7: The synthesis of compounds like 2-amino-7-chloro-6-fluorobenzothiazoles for biological screening indicates that position 7 is a viable and important site for substitution to alter pharmacological effects. nih.gov

Significance of the Benzyl Moiety and its Substitutions on Pharmacological Profiles

The benzyl moiety attached to the C-2 amino group is not merely a linker but an active pharmacophoric element. Its orientation and electronic properties, which can be altered by substitution, are critical for activity.

The potent activity of 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine underscores the importance of substitution on the benzyl ring. mdpi.com The presence of a nitro group at the para-position (position 4) of the benzyl ring is a key feature of this highly active anticancer and anti-inflammatory agent. mdpi.com This suggests that the electron-withdrawing nature and the specific spatial arrangement of the nitro group are crucial for its interaction with molecular targets.

This finding is consistent with SAR studies on other classes of bioactive molecules where substitutions on an N-benzyl group significantly impact potency and selectivity. researchgate.net For example, research on other scaffolds has shown that adding groups like a methylenedioxy moiety to the N-benzyl ring can increase selectivity for specific biological targets while maintaining high potency. researchgate.net Different substituents on the benzyl (or a more general phenyl) ring attached at C-2 of a benzothiazole have been linked to specific activities; for instance, halogen substituents can confer anticonvulsant properties, while a methoxy (B1213986) (-OCH3) group has been associated with anti-Alzheimer's activity. pharmacyjournal.in

Table 2: Influence of Benzyl Moiety Substitutions on Activity of Benzothiazole Derivatives

| Benzyl Ring Substituent | Position | Associated Biological Activity |

|---|---|---|

| Nitro (-NO2) | 4- (para) | Anticancer, Anti-inflammatory |

| Halogens (-F, -Cl, -Br) | Various | Anticonvulsant |

| Methoxy (-OCH3) | Various | Anti-Alzheimer's |

| Methylenedioxy | 2,3- or 3,4- | Can increase target selectivity |

This table illustrates general trends observed in SAR studies of 2-(substituted-benzylamino)benzothiazoles and related 2-phenylbenzothiazoles.

Stereochemical Considerations in Activity Modulation

The parent compound, this compound, is an achiral molecule and does not have stereoisomers. However, stereochemical considerations in a broader sense, such as the molecule's three-dimensional conformation and planarity, are vital for its biological function.

Benzothiazole derivatives are generally planar structures. weeiboo.com Studies on related compounds like 2-(2′-aminophenyl)benzothiazole show an almost planar conformation, with a very small dihedral angle between the benzothiazole system and the attached phenyl ring. weeiboo.com This planarity can be important for effective interaction with biological targets, such as intercalating with DNA or fitting into the flat regions of an enzyme's active site. The introduction of bulky substituents on either the benzothiazole ring or the N-benzyl group could potentially disrupt this planarity, altering the angle between the two ring systems and thereby affecting binding affinity and biological activity. weeiboo.com Therefore, maintaining a largely planar conformation is a key design principle for this class of compounds.

Ligand Efficiency and Fragment-Based Design Implications

The this compound structure lends itself well to the principles of rational drug design, including fragment-based approaches. In this context, the molecule can be deconstructed into its core fragments: the 6-chlorobenzothiazole moiety and the benzylamine moiety.

Fragment-Based Screening: The benzothiazole scaffold itself has been successfully used as a starting point in fragment-based virtual screening campaigns to design potent enzyme inhibitors, such as those for the Fibroblast growth-factor receptor (FGFR). This demonstrates the value of the benzothiazole core as a privileged fragment that provides a solid anchor point for binding to protein targets.

Molecular Mechanisms of Action and Target Identification

Investigations into Cellular Targets and Pathways

Investigations into the cellular effects of benzothiazole (B30560) derivatives have identified key targets and pathways implicated in their biological activity. A primary focus has been on their potent antitubercular properties, which are linked to the disruption of essential bacterial processes. researchgate.net

The antibacterial action of benzothiazoles is often attributed to their ability to bind to and inhibit enzymes crucial for the survival of the pathogen. researchgate.net A significant target identified in Mycobacterium tuberculosis is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. vlifesciences.comacs.org This enzyme is a critical component in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. acs.org Inhibition of DprE1 disrupts the formation of the cell wall, compromising the structural integrity of the bacterium and leading to cell death. vlifesciences.com The general antibacterial activity of the benzothiazole moiety may also stem from the inhibition of other vital enzymes like DNA gyrase or topoisomerase IV, which are necessary for bacterial DNA replication. researchgate.net

Beyond antimicrobial applications, certain derivatives have been investigated for their anticancer and anti-inflammatory potential. For instance, the related compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine has been shown to significantly inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. nih.gov Mechanistic studies indicate that its anticancer effects are linked to the induction of apoptosis and alterations in the cell cycle. nih.gov In the context of inflammation, which plays a pivotal role in cancer development, this compound was also found to reduce the expression levels of key inflammatory cytokines IL-6 and TNF-α in mouse monocyte macrophages. nih.gov Other research on 2-aminobenzothiazole (B30445) derivatives suggests that their anticancer effects may involve pathways related to CDK2, Akt, and mTOR. nih.gov

Enzyme Inhibition Profiling (e.g., DprE1, α-amylase, COX)

Enzyme inhibition profiling is a cornerstone of understanding the mechanism of action for benzothiazole derivatives. Studies have quantified their inhibitory activity against various enzymes, highlighting their potential as therapeutic agents.

DprE1 Inhibition: The flavoenzyme DprE1 is a well-established and vulnerable target for antitubercular drugs. vlifesciences.comacs.org Benzothiazole-containing compounds have been developed as potent inhibitors of this enzyme. vlifesciences.comnih.gov For example, a series of 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives showed promising antitubercular activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.82 µM and demonstrating significant DprE1 enzyme inhibition. tandfonline.com The benzothiazolyl derivative TCA1 has also been identified as a selective inhibitor of DprE1, leading to cell wall inhibition. vlifesciences.com

α-amylase Inhibition: The benzothiazole scaffold has been explored for its potential to inhibit carbohydrate-digesting enzymes, which is a therapeutic strategy for managing type 2 diabetes. nih.gov α-amylase and α-glucosidase are key enzymes in the breakdown of dietary starches into glucose. nih.gov Studies on benzothiazole-linked hydroxypyrazolones have identified compounds with potent inhibitory activity against both α-amylase and α-glucosidase, suggesting their potential as antidiabetic agents. nih.gov Computational docking studies have further supported the hypothesis that benzothiazole derivatives can act as inhibitors of the alpha-glucosidase enzyme. researchgate.net

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some benzothiazole derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov While direct inhibition data for N-benzyl-6-chloro-1,3-benzothiazol-2-amine is not extensively detailed, related thiazole (B1198619) and benzothiazole structures have been evaluated as COX inhibitors. nih.gov For example, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives were identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, N-benzyl-2-chloroindole-3-carboxylic acids, which share some structural features, were tested for their ability to inhibit prostaglandin (B15479496) biosynthesis via COX-1 and COX-2. nih.gov

| Compound Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Benzothiazolylpyrimidine-5-carboxamides | DprE1 | Potentially active against M. tuberculosis (H37Rv) | nih.gov |

| Nitrobenzothiazole Acetamide Derivatives | DprE1 | MIC values ranging from 0.82 µM to 1.04 µM | tandfonline.com |

| Benzothiazole-linked Hydroxypyrazolones | α-amylase & α-glucosidase | Promising inhibitory activity | nih.gov |

| 5,6-diarylimidazo[2.1-b]thiazole Derivatives | COX-2 | Potent and selective inhibition | nih.gov |

| N-benzyl-2-chloroindole-3-carboxylic acids | COX-1/COX-2 | Showed inhibitory effects on prostaglandin biosynthesis | nih.gov |

Receptor Binding and Modulation Studies

While much of the research on benzothiazole derivatives has centered on enzyme inhibition, some studies have explored their interactions with cellular receptors. Molecular docking studies have been employed to investigate the binding affinity of benzothiazoles to protein targets, including receptors involved in viral entry. nih.gov

In the context of repurposing drugs for SARS-CoV-2, benzothiazole derivatives were investigated for their binding affinity to the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus. nih.gov These computational studies suggested that certain benzothiazole compounds could bind effectively to the ACE2 receptor, indicating a potential mechanism for viral entry inhibition. nih.gov However, the main body of research for this class of compounds remains focused on interactions within the active sites of enzymes rather than classical receptor binding and modulation. vlifesciences.comnih.govnih.gov

Protein-Ligand Interaction Analysis

To elucidate the binding mechanisms at an atomic level, protein-ligand interaction analyses using computational tools like molecular docking and molecular dynamics (MD) simulations have been widely applied to benzothiazole derivatives. nih.govcore.ac.uk These studies provide detailed insights into how these compounds orient themselves within the binding sites of their target proteins and the specific molecular interactions that stabilize the complex.

Interaction with DprE1: Docking studies of DprE1 inhibitors have shown promising interactions with key amino acid residues within the enzyme's active site. tandfonline.com Pharmacophore models have been generated based on these interactions, suggesting the importance of aromatic features and hydrogen bond donors for the development of new selective DprE1 inhibitors. nih.gov

Interaction with α-amylase/α-glucosidase: For α-amylase and α-glucosidase inhibitors, docking studies revealed binding energies indicative of strong interaction. nih.gov Subsequent molecular dynamics simulations were used to confirm the stability of the ligand-target complex and to analyze the specific interactions at the active sites of these enzymes. nih.gov

Interaction with SARS-CoV-2 Targets: Detailed interaction analyses were performed for benzothiazole derivatives with the SARS-CoV-2 main protease (Mpro) and the ACE2 receptor. nih.gov Docking results identified key interactions, such as hydrogen bonds with residues like Thr199 and Leu287, and ionic interactions with Asp289 in the Mpro active site. nih.gov MD simulations further confirmed the stability of these protein-ligand complexes over time. nih.gov

| Target Protein | Compound Class | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| DprE1 | Benzothiazolylpyrimidine derivatives | Not specified | Molecular docking and pharmacophore modeling performed | nih.gov |

| α-amylase & α-glucosidase | Benzothiazole-linked hydroxypyrazolones | Not specified | Binding energies of -10.3 to -10.7 kcal/mol observed | nih.gov |

| SARS-CoV-2 Mpro | Benzothiazole derivatives | Thr199, Leu287, Asp289 | Hydrogen bonds, Ionic interactions | nih.gov |

| ACE2 Receptor | Benzothiazole derivatives | Not specified | Binding affinity investigated via molecular docking | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as N-benzyl-6-chloro-1,3-benzothiazol-2-amine, might interact with a biological target, typically a protein or enzyme.

For instance, if this compound were being investigated as an antitubercular agent, it could be docked with the DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) protein, a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. The docking simulation would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and the amino acid residues in the active site of DprE1. Such studies are crucial for understanding the mechanism of action and for optimizing the ligand structure to improve binding and inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for a series of benzothiazole (B30560) derivatives would correlate physicochemical properties or molecular descriptors (e.g., hydrophobicity, electronic properties, steric effects) with their measured biological activity (like inhibitory concentration, IC50).

To build a QSAR model including this compound, data from a set of structurally similar compounds with varying substituents would be required. The model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Pharmacophore Modeling for Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could be developed from its structure if it were a known inhibitor of a target. The model would highlight key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model could then be used as a 3D query to screen large chemical databases to identify other diverse molecules that fit the pharmacophore and are therefore likely to be active against the same target.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometric and electronic properties of this compound.

These calculations can determine the optimized 3D geometry of the molecule, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. This information is valuable for understanding the molecule's chemical behavior and can be used as descriptors in QSAR studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound complexed with a protein target (like DprE1) would provide a dynamic view of the binding.

This technique can assess the stability of the ligand-protein complex, reveal conformational changes in both the ligand and the protein upon binding, and calculate the binding free energy. By simulating the behavior of the complex in a physiological environment (including water and ions), MD provides a more realistic and detailed understanding of the binding interactions than static docking models.

Emerging Research Directions and Future Perspectives

Development of N-benzyl-6-chloro-1,3-benzothiazol-2-amine Based Multi-Targeting Agents

The traditional "one-target, one-molecule" approach in drug discovery is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.govtandfonline.com This has led to a paradigm shift towards the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several biological targets. The benzothiazole (B30560) scaffold is a privileged structure in the design of such agents. nih.govtandfonline.com

For instance, novel benzothiazole derivatives have been investigated as MTDLs for Alzheimer's disease, targeting histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.govtandfonline.com Given that this compound has shown efficacy in inhibiting cancer cell proliferation and key signaling pathways like AKT and ERK, there is a strong rationale for exploring its potential as a scaffold for multi-target anticancer agents. rsc.org Future research could focus on modifying its structure to incorporate pharmacophores that inhibit other crucial cancer-related targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2) or ataxia telangiectasia and Rad3-related (ATR) kinase, both of which have been successfully targeted by other benzothiazole derivatives. nih.govmdpi.com

| Potential Target Class | Rationale for this compound Modification | Example from Benzothiazole Literature |

|---|---|---|

| Kinase Inhibitors (e.g., VEGFR-2, ATR) | To combine anti-proliferative activity with anti-angiogenic or DNA damage response inhibition. | Benzothiazole-hybrids have shown potent VEGFR-2 inhibitory activity. nih.gov |

| Cholinesterases and MAO-B | Potential for developing agents for neurodegenerative diseases with a neuroprotective component. | Benzothiazole derivatives have been designed as MTDLs for Alzheimer's disease. nih.govtandfonline.com |

| Enzymes in Inflammatory Pathways | To enhance its known anti-inflammatory effects by targeting multiple inflammatory mediators. | Benzothiazole derivatives are known to possess anti-inflammatory properties. acs.orgnih.gov |

Integration of the Benzothiazole Scaffold into Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its delivery to the target site. Advanced drug delivery systems aim to improve the pharmacokinetic profile, solubility, and targeted delivery of therapeutic agents. The benzothiazole scaffold is being explored in this context.

One promising avenue is the development of benzothiazole-based nanoparticles. For example, benzothiazole derivatives of chitosan (B1678972) have been synthesized and formulated into nanoparticles, demonstrating the feasibility of incorporating this scaffold into biocompatible delivery vehicles. mdpi.com Another innovative approach involves the use of benzothiazolines, a related structure, as radiation-responsive cleavable linkers. nih.gov These linkers can release a therapeutic cargo, such as a benzothiazole-containing drug, in response to gamma-irradiation, offering a strategy for targeted drug release in radiotherapy. nih.gov

Future research could focus on encapsulating this compound into nanoparticles, such as those made from chitosan or other biodegradable polymers, to enhance its delivery to tumor tissues. Furthermore, the development of prodrugs of this compound that are activated by specific stimuli within the tumor microenvironment represents a sophisticated strategy for targeted cancer therapy.

| Drug Delivery Strategy | Potential Application for this compound | Supporting Research on Benzothiazole Scaffold |

|---|---|---|

| Nanoparticle Formulation | Improved solubility, enhanced permeability and retention (EPR) effect in tumors. | Benzothiazole derivatives of chitosan have been successfully formulated into nanoparticles. mdpi.com |

| Stimuli-Responsive Linkers | Targeted drug release in response to radiation or specific enzymes in the tumor microenvironment. | Benzothiazolines have been shown to function as radiation-responsive cleavable linkers. nih.gov |

| Prodrug Development | Enhanced tumor selectivity and reduced systemic toxicity. | The prodrug concept is a well-established strategy in drug development. |

Exploration of Novel Biological Targets for Therapeutic Intervention

The benzothiazole scaffold has demonstrated a remarkable versatility in interacting with a wide array of biological targets. st-andrews.ac.uk While this compound has been evaluated for its anti-proliferative and anti-inflammatory effects, the full spectrum of its biological targets is yet to be elucidated. rsc.org

Recent studies on other benzothiazole derivatives have identified novel targets that could be relevant for this compound. For instance, certain benzothiazole-chromone hybrids have been identified as potential inhibitors of ATR kinase, a key enzyme in the DNA damage response pathway, which is a critical target in cancer therapy. mdpi.com Additionally, other benzothiazole hybrids have been designed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov The exploration of such novel targets for this compound could significantly broaden its therapeutic potential.